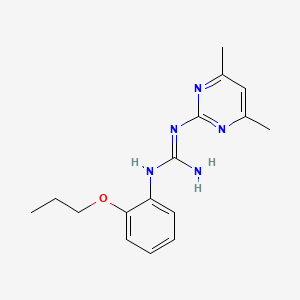

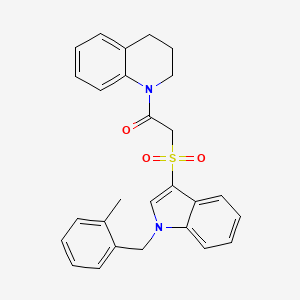

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

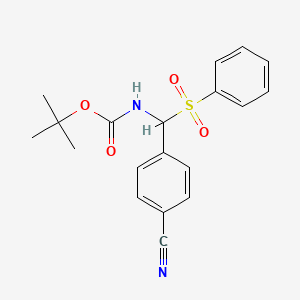

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a chemical compound with the molecular formula C16H21N5O . Its average mass is 299.371 Da and its monoisotopic mass is 299.174622 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation : This compound is utilized in the synthesis of various derivatives. For instance, cyclization with α-bromoacetophenone and ethyl bromoacetate produces derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one (Shestakov et al., 2011). Additionally, it forms a part of the synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, which have been evaluated for antibacterial and antifungal activities (Thanh & Mai, 2009).

Electrophilic Reactions : In research involving electrophilic reactions, 4,6-dimethylpyrimidin-2-ylcyanamide reacted with tryptamines and histamine to yield disubstituted guanidines. Molecular parameters of these products were calculated using software, predicting the direction of electrophilic attack based on molecular orbital and electrostatic potential maps (Shestakov et al., 2007).

Arginine Modifications : The compound plays a role in the study of arginine modifications. Research involving methylglyoxal and the guanidino group of arginine led to the identification of key intermediate precursors and thermodynamically stable products, contributing to understanding the chemical reactions of arginine under physiological conditions (Klöpfer, Spanneberg, & Glomb, 2011).

Pyrimidine Synthesis : This compound is also involved in the synthesis of pyrimidine derivatives, which have shown interesting biological activities. The synthesis process includes Michael addition and treatment with guanidine carbonate (Berzosa et al., 2011).

Novel Thermal Rearrangement : In studies involving thermal rearrangement, the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate showed novel rearrangement involving pyrimidine ring opening and closure. This revealed interesting insights into the behavior of these compounds under thermal conditions (Sachdeva, Dolzhenko, & Chui, 2012).

Crystal Structure Analysis : The compound is also significant in the study of crystal structures. For instance, its synthesized form as 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was characterized using various spectroscopic techniques, contributing to our understanding of its structural and electronic properties (Yılmaz et al., 2020).

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-4-9-22-14-8-6-5-7-13(14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWSSDQYLQCLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2568999.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)

![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)